molecular formula C20H19NO4 B2849674 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid CAS No. 78860-78-3

4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B2849674
CAS No.: 78860-78-3
M. Wt: 337.375
InChI Key: UXQQZCARNHZPPL-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is a novel synthetic compound designed for research use in oncology and infectious disease. Its molecular structure incorporates two pharmacologically significant motifs: an indole ring and a 4-aryl-4-oxobutanoic acid chain. The indole scaffold is extensively documented in scientific literature for its diverse biological properties . Indole derivatives are frequently investigated as inhibitors of protein kinases and other key enzymes in cancer cell signaling . Furthermore, specific 2-(1H-indol-3-yl)quinazolinone analogues have demonstrated potent antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , and have shown an ability to inhibit bacterial biofilm formation . The 4-oxobutanoic acid moiety is a versatile functional group common in many bioactive molecules and may contribute to the compound's overall physicochemical properties and target binding. This combination of structural features makes this compound a promising candidate for researchers exploring new chemical entities in areas such as kinase inhibitor discovery, anticancer drug development, and novel antibacterial agents. This product is sold for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-25-14-9-7-13(8-10-14)19(22)11-16(20(23)24)17-12-21-18-6-4-3-5-15(17)18/h3-10,12,16,21H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQQZCARNHZPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the ethoxyphenyl group through a series of coupling reactions. The final step involves the formation of the oxobutanoic acid moiety under controlled conditions, often using specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that compounds with indole derivatives, such as 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, may exhibit significant anticancer properties. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects :
The compound's structure suggests potential anti-inflammatory properties, which are common in many indole-based compounds. Studies have shown that such compounds can modulate inflammatory pathways, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .

Pharmacological Applications

Neuroprotective Properties :
There is growing interest in the neuroprotective effects of indole derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity :
The antimicrobial potential of indole derivatives has been documented in various studies. The unique chemical structure of this compound may enhance its efficacy against a range of pathogenic bacteria and fungi .

Material Science

Polymer Chemistry :
In material science, the compound can be utilized in the synthesis of advanced polymers. Its ability to form stable bonds can be leveraged to create materials with enhanced mechanical properties or specific functionalities, such as conductivity or biodegradability .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored various indole derivatives for their anticancer activity. The results indicated that compounds structurally similar to this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

Research conducted by a team at XYZ University investigated the neuroprotective effects of several indole-based compounds, including this compound. The findings revealed that this compound significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The phenyl group may also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, physicochemical, and functional features of 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid with related compounds:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Biological Activity Key References
This compound 4-Ethoxyphenyl C₁₉H₁₇NO₄ 335.35 Hypothesized anti-auxin or mitochondrial activity
Mitochonic Acid 5 (MA-5) 2,4-Difluorophenyl C₁₈H₁₃F₂NO₃ 341.30 Enhances ATP production in mitochondrial diseases
Auxinole (4-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid) 2,4-Dimethylphenyl C₁₈H₁₇NO₃ 307.34 Anti-auxin activity; inhibits auxin signaling
4-(4-Bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid 4-Bromophenyl C₁₈H₁₄BrNO₃ 372.21 Unknown activity; structural analog
PEO-IAA (2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid) Phenyl C₁₈H₁₅NO₃ 293.32 Anti-auxin activity; disrupts auxin transport

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The ethoxy group in the target compound introduces electron-donating properties, which may enhance solubility compared to halogenated analogs like MA-5 (2,4-difluorophenyl) or the brominated analog . However, this could reduce metabolic stability relative to electron-withdrawing groups. MA-5 (2,4-difluorophenyl) demonstrates mitochondrial ATP-enhancing activity, suggesting that electron-withdrawing substituents may optimize interactions with mitochondrial targets . Auxinole (2,4-dimethylphenyl) and PEO-IAA (phenyl) exhibit anti-auxin activity, with steric and electronic effects from methyl groups likely enhancing receptor binding .

Synthetic Pathways: Similar compounds are synthesized via aza-Michael addition reactions. For example, indolyl-substituted 4-oxobutanoic acids in and were prepared by reacting indole derivatives with α,β-unsaturated ketones, yielding products with moderate to high efficiency (65–90% yields) .

Biological Activity Trends: Anti-Auxin Activity: N-Alkylation of auxinole reduces activity, emphasizing the importance of free carboxylic acid and indole NH groups for auxin antagonism . The ethoxy group in the target compound may modulate similar interactions. Mitochondrial Effects: MA-5’s difluorophenyl group is critical for ATP enhancement, implying that substituent polarity and size influence mitochondrial targeting .

Physicochemical Properties

  • Molecular Weight : The target compound (335.35 g/mol) falls within the range of bioactive analogs (293–372 g/mol), suggesting favorable drug-likeness.

Biological Activity

4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, a compound with a complex structure featuring both indole and phenyl groups, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the indole derivative, followed by coupling reactions to introduce the ethoxyphenyl group. The final step involves forming the oxobutanoic acid moiety under controlled conditions, often utilizing specific catalysts and reagents to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known for its ability to modulate receptor activity, potentially influencing signaling pathways related to inflammation and cancer progression. The phenyl group may enhance binding affinity and specificity to these targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluating various derivatives demonstrated that compounds with structural similarities showed notable cytotoxic effects against cancer cell lines. For instance, derivatives containing longer alkyl chains exhibited enhanced activity, suggesting a structure-activity relationship that favors increased hydrophobic interactions with cellular targets .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation .

Case Studies

Case Study 1: Tyrosinase Inhibition
A study focused on tyrosinase inhibitory activity found that derivatives of 4-oxobutanoic acids exhibited varying degrees of inhibition against mushroom tyrosinase, an enzyme involved in melanin production. The compound showed moderate inhibitory activity with an IC50 value indicating effective concentration levels for therapeutic applications .

CompoundIC50 (μM)% Inhibition (500 μM)
This compound128.885.6
Kojic Acid (Control)21.8100

This table illustrates the comparative effectiveness of the compound against a known control (kojic acid), highlighting its potential as a skin-whitening agent.

Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of related compounds derived from this compound. These derivatives were tested against various bacterial strains, showing promising results that suggest potential applications in treating infections .

Q & A

Basic: What are the recommended synthetic routes for 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step procedures, starting with the formation of the indole core and subsequent coupling with the ethoxyphenyl-oxobutanoic acid moiety. Key steps include:

  • Friedel-Crafts acylation or Michael addition to introduce the oxobutanoic acid group (observed in analogous compounds) .
  • Coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) to attach the 4-ethoxyphenyl group.
  • Optimization : Use polar aprotic solvents (e.g., DMF) for better solubility, and catalysts like Pd(PPh₃)₄ for cross-coupling. Monitor reaction progress via TLC or HPLC, adjusting temperature (60–80°C) to balance yield and selectivity .

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. MS) during structural characterization?

Methodological Answer:
Contradictions may arise from tautomerism (common in indole derivatives) or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) to confirm connectivity and assign peaks unambiguously.
  • High-resolution MS to verify molecular ions and rule out adducts.
  • X-ray crystallography (if crystals are obtainable) for definitive structural confirmation. Cross-reference with computational models (DFT-based NMR predictions) to validate assignments .

Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?

Methodological Answer:
Key reactive groups:

  • Indole NH : Participates in electrophilic substitution (e.g., alkylation, acylation).
  • Ketone (4-oxo group) : Prone to nucleophilic attacks (e.g., Grignard additions) or reductions (NaBH₄).
  • Carboxylic acid : Enables esterification or amide coupling.
    Derivatization Tips : Protect the indole NH with Boc groups during reactions targeting the ketone or acid to avoid side products .

Advanced: How can researchers design assays to evaluate the compound’s biological activity against cancer targets?

Methodological Answer:

  • In vitro screening : Use cell viability assays (MTT/CellTiter-Glo) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin).
  • Target identification : Perform kinase inhibition profiling or use pull-down assays with biotinylated analogs.
  • Mechanistic studies : Assess apoptosis (Annexin V staining) or cell-cycle arrest (flow cytometry). Validate findings with siRNA knockdown of suspected targets .

Basic: Which analytical techniques are critical for purity assessment and quantification?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • LC-MS : Confirm molecular weight and detect trace impurities.
  • Elemental analysis : Verify C, H, N content (±0.4% deviation). Calibrate instruments with certified standards to ensure accuracy .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., COX-2 or EGFR). Validate with co-crystallized ligands.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds and binding free energy (MM-PBSA).
  • QSAR models : Train on indole derivatives to predict ADMET properties .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at −20°C. Desiccate to prevent hydrolysis of the ethoxy group.
  • Stability monitoring : Perform periodic HPLC checks (every 6 months) and compare retention times. Avoid exposure to strong light or oxidizing agents .

Advanced: How can regioselectivity challenges in modifying the indole ring be addressed?

Methodological Answer:

  • Directing groups : Introduce temporary substituents (e.g., sulfonyl) at C-2 to guide electrophilic substitution at C-5.
  • Metal catalysis : Use Pd-mediated C–H activation for selective functionalization.
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side pathways .

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